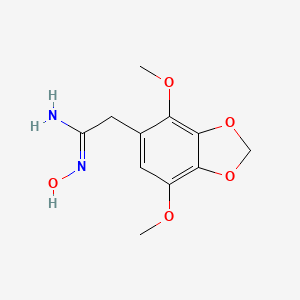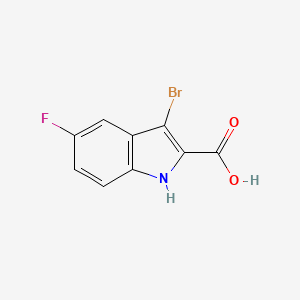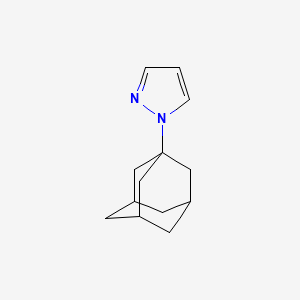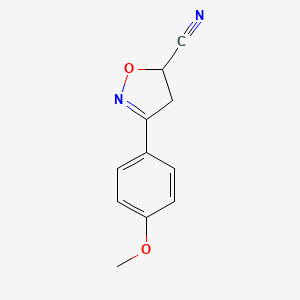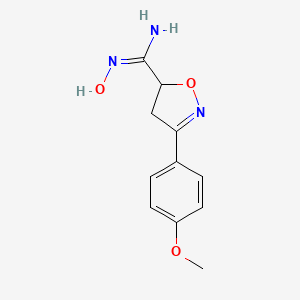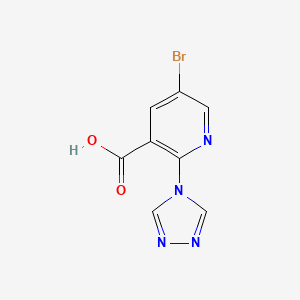
5-Bromo-2-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a 1,2,4-triazol-4-yl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid typically involves multiple steps, starting with the bromination of pyridine to introduce the bromine atom. Subsequent steps include the formation of the triazole ring through cyclization reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines or triazoles.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its triazole ring is known for its ability to interact with biological targets, making it useful in drug discovery.
Medicine: In medicinal chemistry, triazole derivatives are explored for their antifungal, antiviral, and anticancer properties. This compound, in particular, has been investigated for its potential use in developing new therapeutic agents.
Industry: The compound is also used in the development of agrochemicals, such as herbicides and fungicides, due to its biological activity.
Mechanism of Action
The mechanism by which 5-Bromo-2-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
5-Chloro-2-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
2-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid: Lacks the bromine atom.
5-Bromo-2-(1,2,3-triazol-4-yl)pyridine-3-carboxylic acid: Similar structure with a different triazole ring.
Uniqueness: The presence of the bromine atom in 5-Bromo-2-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid enhances its reactivity and potential biological activity compared to its chloro and non-brominated counterparts. The specific positioning of the triazole ring also contributes to its unique properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique chemical structure make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-bromo-2-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-5-1-6(8(14)15)7(10-2-5)13-3-11-12-4-13/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTJPLKIKHDGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)N2C=NN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
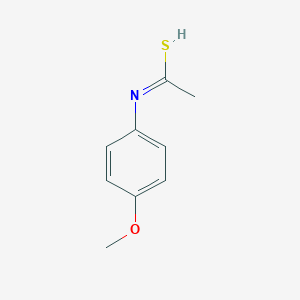
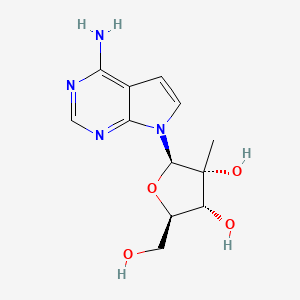
![1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B7828912.png)
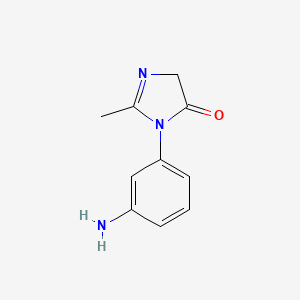
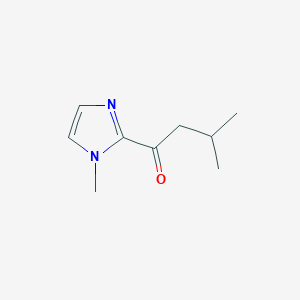
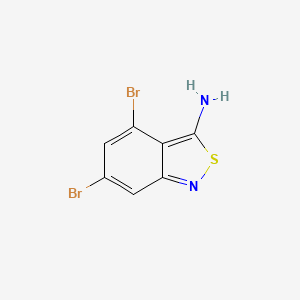
![[5-(Hydroxymethyl)-3-(pyridin-4-yl)-1,2,3-triazol-4-yl]methanol](/img/structure/B7828932.png)
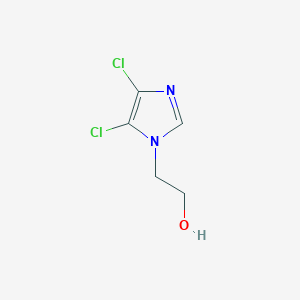
![[4-Methoxy-3-(pyridin-3-yl)phenyl]acetic acid](/img/structure/B7828940.png)
